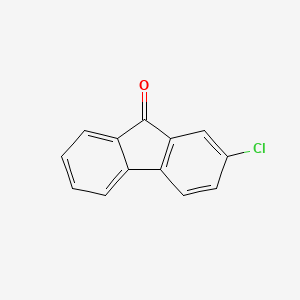

9H-Fluoren-9-one, 2-chloro-

Overview

Description

9H-Fluoren-9-one, also known as Fluorenone, is an organic compound with the molecular formula C13H8O . It is a bright fluorescent yellow solid .

Synthesis Analysis

A practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed . Fluorinated fluorenones are the starting materials for polyhalogenated dibenzochrysenes as well as for geodesic hydrocarbons .Molecular Structure Analysis

The molecular structure of 9H-Fluoren-9-one is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 180.202 Da .Chemical Reactions Analysis

Fluorinated fluorenones are used as starting materials for polyhalogenated dibenzochrysenes . A practical synthesis of 1,8-difluorofluorenone and its dibromo and tetrabromo derivatives has been developed .Physical And Chemical Properties Analysis

9H-Fluoren-9-one is a yellow solid . Its molecular weight is 180.202 Da . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Scientific Research Applications

Synthesis and Chemical Reactions

9H-Fluoren-9-one derivatives have been synthesized through various chemical reactions, demonstrating the versatility of fluorene compounds in organic synthesis. A novel aryl to imidoyl palladium migration process involving intramolecular C-H activation has been developed to prepare biologically interesting fluoren-9-one and xanthen-9-one derivatives. This synthesis involves both a palladium migration mechanism and a C-H activation process, suggesting an unprecedented organopalladium(IV) hydride intermediate (Zhao et al., 2007). Additionally, various 9-fluorenones have been synthesized via aerobic CH oxidation of 9H-fluorenes under visible light irradiation, presenting a mild and efficient route for the synthesis of these compounds (Kojima et al., 2014).

Materials Science Applications

Fluorene derivatives have found applications in materials science, particularly in the development of polymers and functional materials. For example, polyfluorene-based copolymers containing electron-rich and electron-poor side chains have been synthesized for use in write-once-read-many-times memory devices. These materials exhibit strong photoluminescence and possess desirable properties for ultralow-cost permanent storage of digital images (Zhuang et al., 2010).

Structural and Physical Properties

The study of the structure and properties of fluorene derivatives contributes to our understanding of their chemical behavior and potential applications. The molecular structure of 1,8-dimethylfluoren-9-one, for instance, has been determined, revealing insights into the planarity of the molecule and its electronic structure (Johnson & Jones, 1986). Similarly, the structural characterization of oligothiophenes terminated with (9H-fluoren-9-ylidene)methyl chromophores has been conducted, offering valuable information on their electronic absorption, fluorescence spectra, and theoretical properties (Lukes et al., 2007).

Environmental and Biological Transformations

The transformation of fluorene in environmental and biological systems has also been studied. The isolation and characterization of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one formed by angular dioxygenation in the bacterial catabolism of fluorene highlight the microbial pathways involved in the degradation of polycyclic aromatic hydrocarbons (Selifonov et al., 1993).

Safety and Hazards

Mechanism of Action

Target of Action

Fluorene derivatives have been used as precursors in a wide range of synthetic and medical applications , suggesting that the compound may interact with various biological targets.

Mode of Action

It’s worth noting that fluorene derivatives have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against various cell lines . The binding interaction of the synthesized compound with the active sites of enzymes was identified by fluorescence-activated cell sorting (FACS) analysis and molecular docking study .

Biochemical Pathways

Fluorene derivatives have been associated with a broad pharmacological profile, indicating that they may interact with multiple biochemical pathways .

Result of Action

Some fluorene derivatives have shown remarkable activity against certain cell lines when compared to reference drugs .

properties

IUPAC Name |

2-chlorofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPGISZOPGTNMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184941 | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3096-47-7 | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3096-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-one, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003096477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorofluorenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

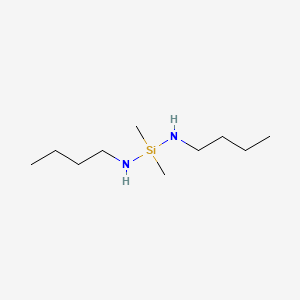

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 2-hydroxy-3-[(4-nitrophenyl)azo]-5-[(4-sulfophenyl)azo]-, disodium salt](/img/structure/B1594343.png)

![[1,1'-Biphenyl]-3,3'-diol](/img/structure/B1594345.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1594350.png)